(7-Fluoroquinolin-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(7-fluoroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 |
InChI Key |
VZESXNNAHZLVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (7-Fluoroquinolin-4-yl)methanamine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
(7-Fluoroquinolin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target sites .
Comparison with Similar Compounds
4-Amino-7-chloroquinoline Derivatives
Compounds like N-(7-Chloroquinolin-4-yl)-N'-(4-methoxybenzyl)ethane-1,2-diamine (10) and N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)propane-1,3-diamine (13) () share the quinoline core but differ in halogen substitution (Cl vs. F) and amine chain length. These compounds exhibit botulinum neurotoxin inhibition, suggesting halogen position and amine flexibility influence activity .
Pyrrolizidinylmethyl Derivative (MG3)
MG3, a 4-amino-7-chloroquinoline derivative with a pyrrolizidinylmethyl group, is synthesized from expensive intermediates, complicating scalability . In contrast, (7-Fluoroquinolin-4-yl)methanamine’s simpler structure may offer synthetic advantages if precursors are readily available.
Heterocyclic Variants
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline
This quinazoline derivative () replaces quinoline’s benzene ring with a pyrimidine moiety. The 7-fluoro substitution and oxy-aniline group enable distinct hydrogen-bonding interactions, making it a tyrosine kinase inhibitor precursor. Unlike methanamine, the oxy-aniline linker may enhance solubility but reduce membrane permeability .
(7-Fluoro-1H-indol-4-yl)methanamine
Featuring an indole core instead of quinoline (), this compound has a smaller molecular weight (164.18 g/mol vs. ~178.20 g/mol) and altered electronic properties. Indole’s bicyclic structure may confer selectivity for serotonin-related targets, diverging from quinoline’s typical applications .
Substituent-Driven Comparisons
(4-Fluorophenyl)(oxan-4-yl)methanamine
This compound () substitutes quinoline with a tetrahydropyran-fluorophenyl system. However, the lack of a fused aromatic system limits π-π stacking interactions critical for enzyme inhibition .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Halogen and Amine Group Impact
| Feature | 7-Fluoro Substitution | 7-Chloro Substitution |
|---|---|---|
| Electronegativity | High (4.0) | Moderate (3.0) |
| Lipophilicity (LogP) | Lower (improved solubility) | Higher (enhanced membrane penetration) |
| Metabolic Stability | Increased resistance to oxidation | Prone to enzymatic cleavage |
| Common Applications | Anticancer, enzyme inhibitors | Neurotoxin inhibition |
Key Findings and Implications
- Fluorine vs. Chlorine: The 7-fluoro substitution in (7-Fluoroquinolin-4-yl)methanamine likely improves metabolic stability and target binding compared to 7-chloro analogs, albeit with reduced lipophilicity .
- Amine Group Flexibility : Shorter methanamine chains (vs. ethane/propane diamines in ) may limit conformational flexibility but enhance binding efficiency in sterically restricted active sites.
- Heterocyclic Core: Quinoline’s fused aromatic system offers superior π-π stacking for enzyme inhibition compared to indole or quinazoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
